molecular formula C11H16F2N2S B2613071 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-difluoropiperidine CAS No. 2325934-32-3

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-difluoropiperidine

Cat. No.: B2613071
CAS No.: 2325934-32-3
M. Wt: 246.32
InChI Key: NBWQNCXKPOVXHJ-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-difluoropiperidine is a synthetic organic compound featuring a thiazole ring and a piperidine ring. The presence of both fluorine atoms and the thiazole moiety imparts unique chemical and biological properties to this compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-difluoropiperidine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.

    Attachment of the Thiazole to Piperidine: The thiazole derivative is then reacted with a piperidine derivative. This step often involves nucleophilic substitution reactions where the thiazole moiety is introduced to the piperidine ring.

    Introduction of Fluorine Atoms: The difluorination of the piperidine ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-difluoropiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit or activate biochemical pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

  • 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-fluoropiperidine
  • 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-dichloropiperidine

Uniqueness: 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-difluoropiperidine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-fluorinated or dichlorinated analogs.

This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

5-[(4,4-difluoropiperidin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2S/c1-8-10(16-9(2)14-8)7-15-5-3-11(12,13)4-6-15/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWQNCXKPOVXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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